![molecular formula C11H16ClN B2544707 3,3-Dimethyl-2,4-dihydro-1H-quinoline;hydrochloride CAS No. 2322580-89-0](/img/structure/B2544707.png)
3,3-Dimethyl-2,4-dihydro-1H-quinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,3-Dimethyl-2,4-dihydro-1H-quinoline;hydrochloride” is a derivative of quinoline, a class of compounds that are widely represented in natural products and medicinal compounds . Quinoline derivatives have been used in various fields due to their rigid spatial structure that enhances potential binding with biochemical targets .
Synthesis Analysis
The synthesis of quinoline derivatives involves various methods. One of the methods involves the Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride . Another method involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be used in various transformations .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For example, the Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride gives 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones .
Scientific Research Applications
Drug Synthesis
This compound is valuable in drug research and development . Its unique properties make it useful for various applications, including drug synthesis. For example, quinoline derivatives have been used to treat nocturnal leg cramps and arthritis .
Catalysis
3,3-Dimethyl-2,4-dihydro-1H-quinoline;hydrochloride can also be used in catalysis. The unique properties of this compound can enhance the efficiency of certain chemical reactions.
Material Science
In the field of material science, this compound can be used due to its unique properties. However, the specific applications in this field are not detailed in the sources.
Synthesis of Heterocycles
This compound can be used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Synthesis of Fused Ring Systems
The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems can be achieved with this compound .
Biological and Pharmacological Activities
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .
properties
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1H-quinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)7-9-5-3-4-6-10(9)12-8-11;/h3-6,12H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPMHHCXOMGMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2NC1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2,4-dihydro-1H-quinoline;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.